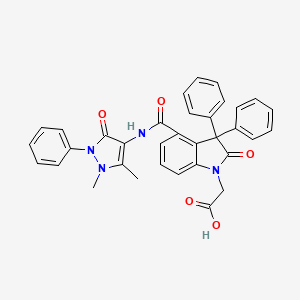
1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
The synthesis of 1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The reaction typically requires refluxing in acetic acid or hydrochloric acid. Industrial production methods may involve more efficient catalytic processes to increase yield and reduce reaction time .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include acetic acid, hydrochloric acid, potassium permanganate, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has explored its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may mimic the action of natural hormones or interact with enzymes and receptors involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar compounds include other indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and indole-3-butyric acid. What sets 1H-Indol-1-acetic acid, 2,3-dihydro-3,3-diphenyl-2-oxo-4-(((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)carbonyl)- apart is its unique structural features, which confer distinct chemical and biological properties .
特性
CAS番号 |
100549-97-1 |
|---|---|
分子式 |
C34H28N4O5 |
分子量 |
572.6 g/mol |
IUPAC名 |
2-[4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]-2-oxo-3,3-diphenylindol-1-yl]acetic acid |
InChI |
InChI=1S/C34H28N4O5/c1-22-30(32(42)38(36(22)2)25-17-10-5-11-18-25)35-31(41)26-19-12-20-27-29(26)34(23-13-6-3-7-14-23,24-15-8-4-9-16-24)33(43)37(27)21-28(39)40/h3-20H,21H2,1-2H3,(H,35,41)(H,39,40) |
InChIキー |
IGIKZCBCVYLYLY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C4C(=CC=C3)N(C(=O)C4(C5=CC=CC=C5)C6=CC=CC=C6)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)


![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
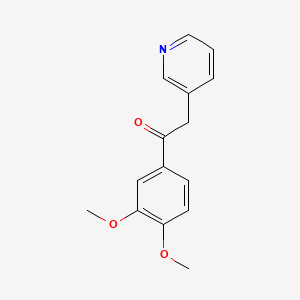
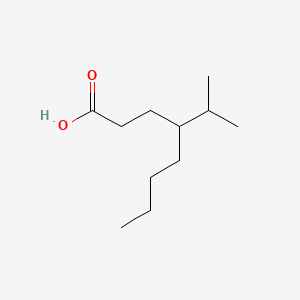
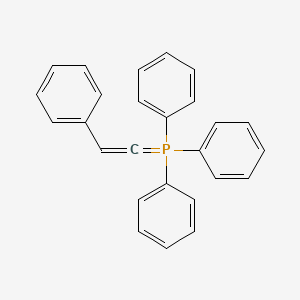

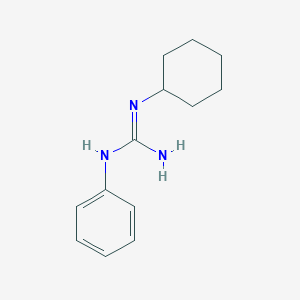
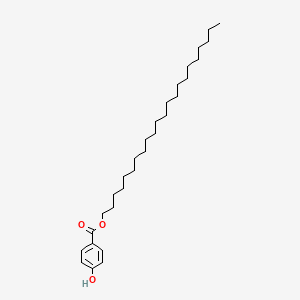
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
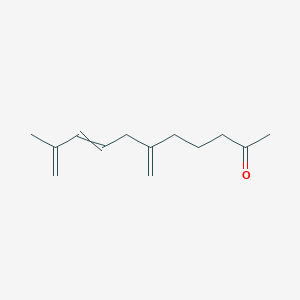

![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)
